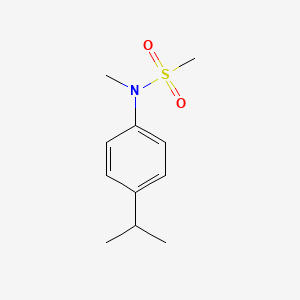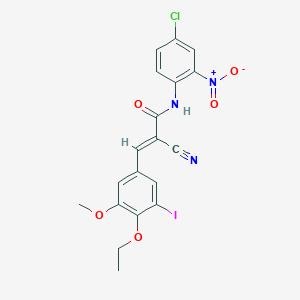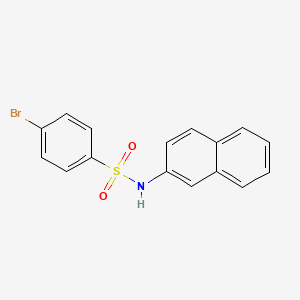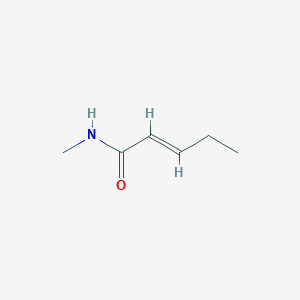
Quinoline-6-carboxylic acid 3-hydroxybenzylamide
描述
Quinoline-6-carboxylic acid 3-hydroxybenzylamide, also known as Q6HBA, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. This compound belongs to the family of quinoline derivatives and is known for its unique chemical properties that make it a promising candidate for various research applications.
作用机制
The mechanism of action of Quinoline-6-carboxylic acid 3-hydroxybenzylamide is not fully understood, but it is believed to act through multiple pathways. Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. Quinoline-6-carboxylic acid 3-hydroxybenzylamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. Quinoline-6-carboxylic acid 3-hydroxybenzylamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
Quinoline-6-carboxylic acid 3-hydroxybenzylamide has several advantages and limitations for lab experiments. One of the main advantages of Quinoline-6-carboxylic acid 3-hydroxybenzylamide is its ease of synthesis and availability, making it an ideal candidate for drug development. Additionally, Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for various research applications. However, one of the limitations of Quinoline-6-carboxylic acid 3-hydroxybenzylamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on Quinoline-6-carboxylic acid 3-hydroxybenzylamide. One of the future directions is to further investigate the mechanism of action of Quinoline-6-carboxylic acid 3-hydroxybenzylamide, particularly its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Another future direction is to explore the potential use of Quinoline-6-carboxylic acid 3-hydroxybenzylamide in the treatment of liver diseases, due to its hepatoprotective activities. Additionally, further research is needed to optimize the synthesis of Quinoline-6-carboxylic acid 3-hydroxybenzylamide and improve its solubility in aqueous solutions, which may enhance its bioavailability and pharmacokinetics.
科学研究应用
Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development. Quinoline-6-carboxylic acid 3-hydroxybenzylamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been shown to exhibit antioxidant and hepatoprotective activities, making it a potential candidate for the treatment of liver diseases.
属性
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-15-5-1-3-12(9-15)11-19-17(21)14-6-7-16-13(10-14)4-2-8-18-16/h1-10,20H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWFZNDDNHEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)


![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

